![molecular formula C18H12NO4- B14319596 2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate CAS No. 105578-66-3](/img/structure/B14319596.png)
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is a complex organic compound that features a quinoline moiety linked to a benzoate group through a methoxycarbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method involves the esterification of quinolin-2-yl methanol with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinolin-2-yl methanol derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is primarily related to its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-2-carboxylate: Similar structure but lacks the methoxycarbonyl linkage.
Benzoate derivatives: Various benzoate esters with different substituents on the aromatic ring.
Quinoline derivatives: Compounds with different functional groups attached to the quinoline ring.
Uniqueness
2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate is unique due to its specific combination of the quinoline and benzoate moieties, which imparts distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Número CAS |
105578-66-3 |
|---|---|
Fórmula molecular |
C18H12NO4- |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-(quinolin-2-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C18H13NO4/c20-17(21)14-6-2-3-7-15(14)18(22)23-11-13-10-9-12-5-1-4-8-16(12)19-13/h1-10H,11H2,(H,20,21)/p-1 |
Clave InChI |
PQCCOKRNOULARW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)COC(=O)C3=CC=CC=C3C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


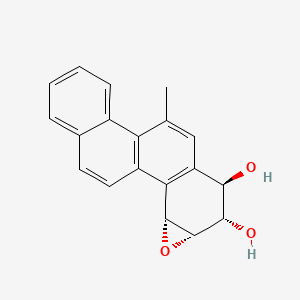
![1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene](/img/structure/B14319524.png)
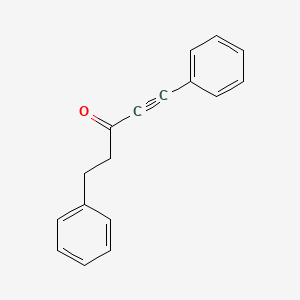
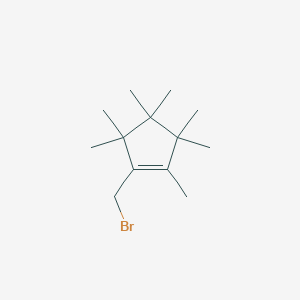

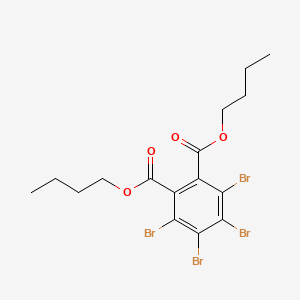
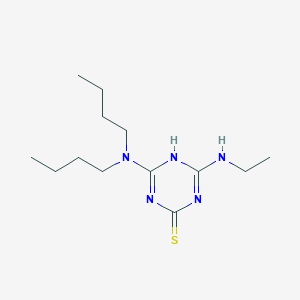
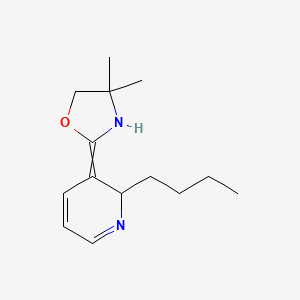


![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
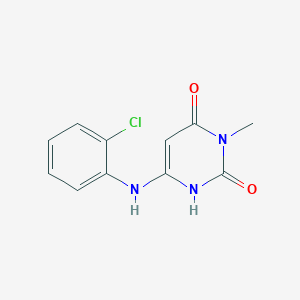

![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
